1-Isopropoxy-1-methyl Oxirane
Description
Overview of Oxirane Chemistry in Advanced Organic Synthesis
Epoxides, also known as oxiranes, are a class of three-membered cyclic ethers that serve as highly versatile intermediates in organic chemistry. rsc.orgjsynthchem.com Their utility stems from a unique combination of inherent reactivity and the ability to undergo stereospecific transformations, making them invaluable building blocks in the synthesis of complex molecules. rsc.orgCurrent time information in Bangalore, IN.
The investigation of epoxides dates to the early 20th century, with initial reports detailing their synthesis through the reaction of alkenes with peracids. Current time information in Bangalore, IN.researchgate.net This foundational discovery opened the door to a rich field of study. Over the decades, research has evolved significantly, leading to the development of a vast array of epoxidation methods, including the use of sophisticated transition metal catalysts. Current time information in Bangalore, IN. These advancements have expanded the scope and efficiency of epoxide synthesis, enabling the creation of highly functionalized and stereochemically complex molecules, which are key steps in the synthesis of numerous pharmaceuticals and natural products. Current time information in Bangalore, IN.researchgate.net
The characteristic reactivity of oxiranes is a direct consequence of their structure. The three-membered ring forces the bond angles to approximately 60°, a significant deviation from the ideal 109.5° tetrahedral angle for sp³ hybridized carbons. jst.go.jp This deviation results in substantial angle and torsional strain, estimated to be around 13-25 kcal/mol, which is readily released upon ring-opening. colab.wsuoanbar.edu.iq
This inherent ring strain makes epoxides much more reactive than their acyclic ether counterparts. rsc.orgcolab.ws Furthermore, the high electronegativity of the oxygen atom polarizes the carbon-oxygen bonds, rendering the carbon atoms electrophilic and thus susceptible to attack by nucleophiles. smolecule.com The combination of high ring strain and electrophilic carbons is the primary driver for the diverse reactivity of oxiranes, which can be opened under both acidic and basic conditions. colab.wssmolecule.com
| Property | Description | Approximate Value |
| C-C-O Bond Angle | The internal bond angle within the three-membered ring. | ~60° |
| Ring Strain Energy | The excess energy stored in the molecule due to distorted bond angles. | 13-25 kcal/mol |
This interactive table summarizes the key structural properties contributing to oxirane reactivity.
Under basic conditions, a strong nucleophile directly attacks one of the epoxide carbons in a classic SN2 mechanism, leading to inversion of stereochemistry at the site of attack. masterorganicchemistry.comlibretexts.org In acid-catalyzed ring-opening, the epoxide oxygen is first protonated, creating a better leaving group and enhancing the electrophilicity of the ring carbons. openstax.orglibretexts.org The subsequent nucleophilic attack occurs on the protonated epoxide. openstax.org This process has a significant SN1 character, where the nucleophile preferentially attacks the carbon atom that can better stabilize a positive charge. libretexts.org
Importance of Alkoxy-Substituted Oxiranes in Contemporary Synthetic Strategies
The introduction of substituents onto the oxirane ring profoundly influences its reactivity and provides access to a wider range of synthetic intermediates. Alkoxy-substituted oxiranes, which feature an ether group, are of particular interest due to the electronic influence of the alkoxy moiety on the ring-opening reactions.
Alkoxy epoxides can be broadly classified based on the position of the alkoxy group relative to the oxirane ring. This classification helps in predicting their chemical behavior.
| Classification | Structural Description | Example Compound |
| α-Alkoxy Epoxide | The alkoxy group is directly bonded to one of the carbon atoms of the oxirane ring. | 1-Isopropoxy-1-methyl Oxirane |
| β-Alkoxy Epoxide | The alkoxy group is attached to a carbon atom that is adjacent to the oxirane ring (e.g., on a substituent). | Isopropyl glycidyl (B131873) ether |
This interactive table provides a structural classification of alkoxy epoxides.
The focus of this article, this compound, belongs to the α-alkoxy epoxide class. This specific arrangement leads to unique reactivity patterns not observed in other classes of epoxides.
The study of specifically substituted compounds like this compound is driven by the need to understand how subtle structural changes dictate chemical reactivity. The insights gained from such investigations allow chemists to design more efficient and selective synthetic routes to complex target molecules.
The defining feature of this compound is the presence of the isopropoxy group on one of the electrophilic carbons of the epoxide ring. This α-alkoxy substitution introduces unique electronic effects that govern the regioselectivity of its ring-opening reactions.
The reactivity is best understood by considering the two primary reaction conditions:
Base-Catalyzed/Nucleophilic Ring-Opening: Under basic or neutral conditions with a strong nucleophile (e.g., alkoxides, Grignard reagents), the reaction proceeds via an SN2 mechanism. masterorganicchemistry.com The nucleophile will preferentially attack the less sterically hindered carbon atom. In this compound, this is the C2 position (the CH₂ group), as the C1 position is a sterically crowded quaternary center. uoanbar.edu.iqlibretexts.org
Acid-Catalyzed Ring-Opening: Under acidic conditions, the reaction pathway is altered significantly. The epoxide oxygen is protonated, and the transition state develops substantial positive charge on the ring carbons. openstax.org The C1 carbon, being tertiary and adjacent to the isopropoxy oxygen, is better able to stabilize this developing positive charge. The lone pairs on the isopropoxy oxygen can provide powerful resonance stabilization, leading to a highly favored attack at the more substituted C1 position. uoanbar.edu.iq This outcome is a hallmark of the unique reactivity of α-alkoxy epoxides and represents a powerful tool for controlling regiochemistry in synthesis. The electronic donation from the adjacent ether oxygen (an anomeric effect) can also influence the C-O bond length and reactivity. rsc.org
The predictable, yet contrasting, regiochemical outcomes under acidic versus basic conditions make this compound and related α-alkoxy epoxides valuable and intriguing subjects for research in synthetic methodology.
Research Rationale for Investigating this compound
Potential as Chiral Building Blocks and Synthetic Intermediates
The utility of substituted oxiranes as chiral building blocks is a cornerstone of modern asymmetric synthesis. rsc.orgresearchgate.net Enantiomerically pure epoxides can be transformed into a wide array of chiral molecules, including amino alcohols, diols, and other functionalized compounds that are key components of pharmaceuticals and other biologically active molecules. jsynthchem.commasterorganicchemistry.com The value of an oxirane as a chiral building block is intrinsically linked to the ability to control the stereochemical outcome of its reactions. masterorganicchemistry.comunacademy.comstereoelectronics.orgdurgapurgovtcollege.ac.inpsiberg.com
This compound possesses a tetrasubstituted carbon atom within its oxirane ring, which, if synthesized in an enantiomerically pure form, offers a route to compounds with a chiral quaternary center. The synthesis of such chiral building blocks is a significant challenge in organic chemistry. acs.org The presence of both an isopropoxy and a methyl group on the same carbon atom of the oxirane ring influences its reactivity and selectivity in ring-opening reactions.
The general reactivity of epoxides involves nucleophilic attack on one of the ring carbons, leading to the cleavage of a carbon-oxygen bond. chemistrytalk.orglumenlearning.com In the case of asymmetrically substituted oxiranes, the site of nucleophilic attack (regioselectivity) is influenced by both steric and electronic factors, as well as the reaction conditions (acidic or basic). chemistrytalk.orglumenlearning.com
Under basic or neutral conditions, nucleophilic attack generally occurs at the less substituted carbon atom via an SN2 mechanism. chemistrytalk.orglumenlearning.com For this compound, this would be the CH2 carbon of the ring.
Under acidic conditions, the reaction mechanism has more S_N_1 character. The oxygen atom is first protonated, and the subsequent nucleophilic attack occurs at the more substituted carbon atom, which can better stabilize the developing positive charge. chemistrytalk.orglumenlearning.com In the case of this compound, this would be the quaternary carbon.
The stereochemical outcome of these ring-opening reactions is also critical. S_N_2-type reactions proceed with an inversion of configuration at the carbon atom that is attacked. lumenlearning.com This stereospecificity is fundamental to the use of chiral epoxides in the synthesis of enantiomerically pure compounds. orgsyn.org
The potential of this compound as a synthetic intermediate is highlighted by the diverse transformations that can be envisioned. For example, reaction with a nitrogen nucleophile could lead to the formation of chiral amino alcohols, while reaction with an oxygen nucleophile could yield chiral diols or their ethers. Its application in the synthesis of complex molecules like the drug Bisoprolol, which involves related oxirane intermediates, underscores the industrial relevance of such compounds. ijper.orggoogle.comntnu.nomdpi.com
While specific, detailed research findings on the synthetic applications of this compound are limited in publicly available literature, its structural features strongly suggest its potential as a valuable tool for the stereoselective synthesis of complex organic molecules.
Detailed Research Findings
Due to the limited specific research on this compound, the following data tables are based on general knowledge of substituted oxiranes and their characteristic spectroscopic data.
Table 1: General Physical and Chemical Properties of Substituted Oxiranes
| Property | General Value/Observation |
| Molecular Formula | C6H12O2 |
| Molecular Weight | 116.16 g/mol |
| Appearance | Typically a colorless liquid at room temperature |
| Solubility | Generally soluble in organic solvents |
| Reactivity | Prone to ring-opening reactions with nucleophiles |
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Chemical Shifts/Bands |
| ¹H NMR | Protons on the oxirane ring typically appear in the range of δ 2.5-3.5 ppm. The methyl protons would likely appear as a singlet around δ 1.3-1.5 ppm. The isopropoxy group would show a doublet for the methyl protons and a septet for the CH proton. rsc.orgtandfonline.comucl.ac.ukresearchgate.netpressbooks.pub |
| ¹³C NMR | The carbons of the oxirane ring typically resonate in the range of δ 40-60 ppm. The quaternary carbon would be at the lower end of this range. tandfonline.comoregonstate.edu |
| IR Spectroscopy | Characteristic C-O-C stretching of the oxirane ring is expected around 1250 cm⁻¹ and other bands in the 800-950 cm⁻¹ region. researchgate.netjsynthchem.comchemistrytalk.orgtandfonline.com |
Structure
3D Structure
Properties
Molecular Formula |
C6H12O2 |
|---|---|
Molecular Weight |
116.16 g/mol |
IUPAC Name |
2-methyl-2-propan-2-yloxyoxirane |
InChI |
InChI=1S/C6H12O2/c1-5(2)8-6(3)4-7-6/h5H,4H2,1-3H3 |
InChI Key |
BEFREQAYUFQGNF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1(CO1)C |
Origin of Product |
United States |
Reactivity and Reaction Pathways of 1 Isopropoxy 1 Methyl Oxirane
Ring-Opening Reactions of the Oxirane Moiety
The significant ring strain of approximately 13 kcal/mol makes the carbons of the epoxide ring highly electrophilic and prone to nucleophilic attack. lumenlearning.commasterorganicchemistry.com This inherent reactivity drives the ring-opening reactions, which can be initiated under both acidic and basic conditions. lumenlearning.comlibretexts.orglibretexts.org
Nucleophilic ring-opening is a fundamental reaction of epoxides, allowing for the introduction of a wide array of functional groups. numberanalytics.com The mechanism and regioselectivity of this reaction are highly dependent on the reaction conditions, specifically whether it is catalyzed by acid or promoted by a base. lumenlearning.comlibretexts.orglibretexts.org
Under acidic conditions, the epoxide oxygen is first protonated, creating a better leaving group and enhancing the electrophilicity of the ring carbons. lumenlearning.comlibretexts.orgmasterorganicchemistry.com This allows for the attack by a wide range of weak nucleophiles such as alcohols, amines, and azides. numberanalytics.commasterorganicchemistry.comunizin.org For instance, the reaction of epoxides with anhydrous hydrogen halides (HX) yields trans-halohydrins. libretexts.orglibretexts.org Similarly, reaction with alcohols in the presence of an acid catalyst produces alkoxy alcohols. libretexts.org The use of amines or azides as nucleophiles leads to the formation of amino alcohols and azido (B1232118) alcohols, respectively. numberanalytics.comscholaris.ca
Table 1: Examples of Acid-Catalyzed Ring-Opening Reactions of Epoxides
| Epoxide Substrate | Nucleophile | Acid Catalyst | Major Product |
|---|---|---|---|
| 1,2-Epoxypropane | HCl (anhydrous) | - | 1-Chloro-2-propanol |
| 2-Methyl-1,2-epoxypropane | HCl (anhydrous) | - | 2-Chloro-2-methyl-1-propanol |
| 1,2-Epoxycyclohexane | H₂O | H₂SO₄ (dilute) | trans-1,2-Cyclohexanediol |
| Generic Asymmetric Epoxide | Methanol | H₂SO₄ | Product of attack at the more substituted carbon |
Data for this table was compiled from various sources discussing general epoxide reactivity. libretexts.orglibretexts.orgpressbooks.pub
The mechanism of acid-catalyzed epoxide ring-opening is often described as a hybrid between a pure SN1 and SN2 pathway, sometimes referred to as an A-1 (dissociative) or A-2 (associative) type mechanism. lumenlearning.com In the A-2 pathway, which is more SN2-like, the nucleophile attacks the protonated epoxide in a concerted step. libretexts.org In contrast, the A-1 pathway involves a transition state with significant carbocation character, where the carbon-oxygen bond is substantially broken before the nucleophilic attack occurs. lumenlearning.comlibretexts.org This is particularly relevant for epoxides with a tertiary carbon, where the positive charge can be better stabilized. libretexts.org The reaction of 1-Isopropoxy-1-methyl Oxirane, having a tertiary carbon, would likely proceed through a mechanism with substantial SN1 character. libretexts.org Quantum chemical analyses have been employed to understand the interplay of factors controlling these pathways. researchgate.net
A key feature of the acid-catalyzed ring-opening of asymmetric epoxides is its regioselectivity. The nucleophile preferentially attacks the more substituted carbon atom. lumenlearning.comlibretexts.orglibretexts.org This is because the positive charge in the protonated epoxide transition state is better stabilized by the alkyl substituents on the more substituted carbon. libretexts.orgchemistrysteps.com For this compound, this means the attack would occur at the tertiary carbon (C1).
The reaction is also stereoselective. The nucleophilic attack occurs from the backside relative to the epoxide oxygen, resulting in an inversion of stereochemistry at the site of attack, a characteristic of SN2-like reactions. libretexts.orglibretexts.org This leads to the formation of trans products when cyclic epoxides are used. libretexts.org
In contrast to acid-catalyzed reactions, base-promoted ring-opening occurs with strong nucleophiles and does not require prior protonation of the epoxide oxygen. masterorganicchemistry.comlibretexts.org The reaction proceeds via a standard SN2 mechanism where the nucleophile directly attacks one of the electrophilic carbons of the epoxide ring. masterorganicchemistry.comlibretexts.org The leaving group is an alkoxide anion, which is subsequently protonated during workup. masterorganicchemistry.com Strong nucleophiles like hydroxides, alkoxides, Grignard reagents, and organolithium compounds are effective for this transformation. masterorganicchemistry.comunizin.org
Under basic or neutral conditions, the site of nucleophilic attack is governed primarily by steric hindrance. libretexts.orgyoutube.com The nucleophile will preferentially attack the less sterically hindered carbon of the epoxide ring. libretexts.orgunizin.orglibretexts.org This is a classic feature of the SN2 reaction mechanism. libretexts.org For an epoxide like 1,2-epoxypropane, the attack occurs at the primary carbon rather than the secondary carbon. unizin.org In the case of this compound, the attack would be expected to occur at the methylene (B1212753) carbon (C2), which is less substituted than the tertiary C1 carbon. This regioselectivity is opposite to that observed under acidic conditions. lumenlearning.comyoutube.com
Table 2: Comparison of Regioselectivity in Epoxide Ring-Opening
| Reaction Condition | Mechanism Type | Site of Nucleophilic Attack | Governing Factor |
|---|---|---|---|
| Acidic (e.g., H⁺, weak nucleophile) | SN1-like (A-1/A-2 hybrid) | More substituted carbon | Electronic (carbocation stability) |
| Basic (e.g., RO⁻, strong nucleophile) | SN2 | Less substituted carbon | Steric hindrance |
This table summarizes the general principles of epoxide ring-opening regioselectivity. lumenlearning.comlibretexts.orgresearchgate.netyoutube.com
Nucleophilic Ring Opening
Base-Promoted Ring Opening
Influence of Isopropoxy and Methyl Substituents on Regiochemistry
The regiochemistry of the ring-opening of unsymmetrical epoxides like this compound is highly dependent on the reaction conditions, specifically whether the reaction is carried out under acidic or basic conditions. d-nb.infolibretexts.org
Under basic or nucleophilic conditions , the reaction generally proceeds via an SN2 mechanism. libretexts.org The nucleophile attacks the less sterically hindered carbon atom of the epoxide ring. In the case of this compound, the carbon atom bearing both the isopropoxy and methyl groups is significantly more sterically hindered than the unsubstituted methylene carbon. Consequently, nucleophilic attack occurs preferentially at the less substituted carbon, leading to the formation of a secondary alcohol. This regioselectivity is primarily driven by steric repulsion between the incoming nucleophile and the bulky substituents on the tertiary carbon. d-nb.info
Under acidic conditions , the mechanism shifts to a process with significant SN1 character. libretexts.orgopenstax.org The epoxide oxygen is first protonated, making it a better leaving group. Subsequently, the carbon-oxygen bond begins to break, leading to the development of a partial positive charge on the carbon atoms of the oxirane ring. libretexts.org The isopropoxy and methyl groups, being electron-donating, can stabilize a positive charge on the adjacent carbon atom. This electronic stabilization outweighs the steric hindrance, and the nucleophile preferentially attacks the more substituted tertiary carbon. d-nb.infoopenstax.org This results in the formation of a tertiary alcohol.
The interplay between steric and electronic effects is a critical determinant of the regiochemical outcome in the ring-opening of this compound.
Directed Ring Opening Strategies
For epoxides that lack strong electronic or steric bias, achieving high regioselectivity in ring-opening reactions can be challenging. researchgate.net A powerful approach to overcome this is the use of directed ring-opening strategies. This involves incorporating a functional group within the epoxide-containing molecule that can coordinate to a catalyst and direct the nucleophilic attack to a specific carbon of the oxirane ring. researchgate.netscholaris.ca
While specific examples for this compound are not prevalent in the reviewed literature, the general principles can be applied. If a directing group, such as a hydroxyl or an amide, were present elsewhere in the molecule, it could chelate to a metal catalyst. This coordination would bring the catalyst and the nucleophile into close proximity to one of the epoxide carbons, thereby overriding the inherent regiochemical preferences and leading to a highly selective ring-opening. This strategy has been successfully employed for various functionalized epoxides to achieve regioselective attack at otherwise disfavored positions. researchgate.net
Catalytic Ring Opening
Catalytic methods for epoxide ring-opening are highly valuable as they can offer improved efficiency, selectivity, and milder reaction conditions compared to stoichiometric approaches.
A variety of metal complexes have been developed to catalyze the ring-opening of epoxides.
Cr(III)-salen complexes have emerged as particularly effective catalysts, especially in the context of asymmetric ring-opening reactions. mdpi.comunits.it These complexes can activate the epoxide towards nucleophilic attack and have been successfully used for the desymmetrization of meso-epoxides. mdpi.comscielo.org.mx The mechanism often involves the cooperative activation of both the epoxide and the nucleophile by two different metal centers. units.it For instance, the ring-opening of epoxides with trimethylsilyl (B98337) azide (B81097) (TMSN₃) is efficiently catalyzed by Cr(III)-salen complexes. mdpi.comunits.it
Polyoxometalates (POMs) represent another class of versatile catalysts for epoxide transformations. technion.ac.ilsciopen.com These inorganic metal-oxygen clusters can act as Lewis acid catalysts. Iron(III)-substituted polyoxometalates have been shown to be efficient catalysts for the ring-opening of epoxides with aromatic amines. acs.org The acidic nature of some POMs can also facilitate epoxide ring-opening, although this can sometimes lead to undesired side reactions like diol formation. technion.ac.ilacademicjournals.org By modifying the POM structure, it is possible to tune their catalytic activity and selectivity. sciopen.comacademicjournals.org
| Catalyst Type | Example | Application in Epoxide Ring Opening | Ref |
| Metal-Salen Complexes | Cr(III)-salen | Asymmetric ring-opening with azides | mdpi.comunits.it |
| Polyoxometalates | Iron(III)-substituted POMs | Ring-opening with aromatic amines | acs.org |
Achieving enantiopurity in the products of epoxide ring-opening is a significant goal in organic synthesis. Asymmetric catalysis provides a powerful tool to achieve this. nih.gov The use of chiral catalysts allows for the enantioselective ring-opening of racemic or meso-epoxides, leading to the formation of optically active products. researchgate.netmdpi.com
Chiral Cr(III)-salen complexes, developed by Jacobsen and others, are benchmark catalysts for the asymmetric ring-opening (ARO) of meso-epoxides with nucleophiles like azides. mdpi.comunits.itscielo.org.mx This reaction provides access to valuable chiral 1,2-amino alcohols with high enantioselectivity. mdpi.com The success of these catalysts lies in their ability to create a chiral environment around the reaction center, which differentiates between the two enantiotopic faces of the meso-epoxide or the two enantiomers of a racemic epoxide. units.itnih.gov
In recent years, organocatalysis has emerged as a powerful alternative to metal-based catalysis for epoxide ring-opening reactions. researchgate.netresearchgate.net Organocatalysts are typically small, chiral organic molecules that can activate the epoxide and/or the nucleophile. researchgate.net This approach avoids the use of potentially toxic and expensive metals.
Chiral phosphoric acids, thioureas, and amino- and peptidyl thioureas have been successfully employed as organocatalysts for various enantioselective transformations of epoxides. researchgate.net These catalysts often operate through a dual activation mechanism, where one part of the catalyst activates the epoxide (e.g., through hydrogen bonding) while another part activates the nucleophile. This strategy has been applied to direct nucleophilic attack, as well as to promote β-eliminations and 1,2-rearrangements. researchgate.net The development of organocatalytic methods has significantly expanded the toolbox for the asymmetric synthesis of functionalized alcohols and other valuable compounds from epoxides. researchgate.netrsc.org
Metal-Catalyzed Ring Opening (e.g., Cr(III)-salen complexes, Polyoxometallates)
Rearrangement Reactions of this compound
In addition to ring-opening reactions, epoxides can undergo rearrangement reactions, often under acidic or thermal conditions. wiley-vch.deku.ac.th These rearrangements can lead to the formation of carbonyl compounds, such as aldehydes and ketones. tandfonline.com For this compound, an acid-catalyzed rearrangement could potentially involve a 1,2-hydride shift or a 1,2-alkyl/alkoxy shift, leading to the formation of an aldehyde or a ketone. The specific outcome would depend on the relative migratory aptitude of the substituents and the stability of the resulting carbocation intermediates. wiley-vch.de Such rearrangements are a common feature of epoxide chemistry and can be synthetically useful transformations. etsu.edu
Acid-Catalyzed Rearrangements
The acid-catalyzed rearrangement of epoxides, often referred to as the Meinwald rearrangement, is a well-established synthetic transformation that converts epoxides into carbonyl compounds. researchgate.net This process is particularly relevant for this compound, a trisubstituted epoxide. The reaction is initiated by the protonation of the epoxide oxygen or its coordination to a Lewis acid, which facilitates the cleavage of a carbon-oxygen bond. core.ac.uk For this compound, cleavage of the C1-O bond is highly favored due to the formation of a stable tertiary carbocation (or a species with significant tertiary carbocation character) at the C1 position.
Following ring-opening, a 1,2-shift occurs to neutralize the positive charge, leading to the formation of a carbonyl group. Two principal rearrangement pathways are possible from the carbocationic intermediate: a 1,2-hydride shift from the C2 position or a 1,2-methyl shift from the C1 position.
1,2-Hydride Shift: Migration of a hydride from C2 to C1 results in the formation of a ketone, 1-isopropoxypropan-2-one .
1,2-Methyl Shift: Migration of the methyl group from C1 to C2 yields an aldehyde, 2-isopropoxy-2-methylpropanal .
The selectivity between these two pathways is highly dependent on the reaction conditions, particularly the nature of the Lewis acid catalyst employed. mdma.ch The migratory aptitude of different groups generally follows the order: hydride > aryl > alkyl. ic.ac.uk However, this can be influenced by the catalyst. For instance, certain metalloporphyrin complexes, acting as Lewis acids, can selectively promote the formation of ketones from di- and trisubstituted epoxides. oup.com Studies on analogous trisubstituted epoxides have shown that highly selective transformations to either aldehydes or ketones can be achieved by carefully choosing the Lewis acid. researchgate.netmdma.ch Exceptionally bulky Lewis acids, such as methylaluminum bis(4-bromo-2,6-di-tert-butylphenoxide) (MABR), tend to favor the formation of aldehydes via alkyl migration. mdma.ch Conversely, other Lewis acids like antimony pentafluoride (SbF₅) or iron(III) tetraphenylporphyrin (B126558) perchlorate (B79767) (Fe(tpp)ClO₄) can selectively promote hydride migration to yield ketones. mdma.choup.com
Table 1: Influence of Lewis Acid on Rearrangement of Analogous Trisubstituted Epoxides
| Lewis Acid Catalyst | Solvent | Temperature (°C) | Major Product Type | Predominant Migrating Group | Reference(s) |
| Methylaluminum bis(4-bromo-2,6-di-tert-butylphenoxide) (MABR) | CH₂Cl₂ | -20 | Aldehyde | Alkyl | mdma.ch |
| Antimony Pentafluoride (SbF₅) | Toluene/THF | -78 | Ketone | Hydride | mdma.ch |
| Iron(III) Tetraphenylporphyrin Perchlorate (Fe(tpp)ClO₄) | Dioxane | 80 | Ketone | Hydride | oup.com |
| Boron Trifluoride Etherate (BF₃·OEt₂) | Benzene | 25 | Mixture | Hydride/Alkyl | mdma.ch |
Base-Induced Rearrangements (e.g., to Carbonyl Compounds, Allylic Alcohols)
In the presence of strong, non-nucleophilic bases, such as lithium dialkylamides, epoxides undergo isomerization primarily to allylic alcohols. organicreactions.orgwikipedia.org This transformation occurs via a β-elimination mechanism where a proton on a carbon adjacent to the epoxide ring is abstracted. wikipedia.org The stereoselectivity of this reaction often favors syn-elimination. wikipedia.org
For this compound, there are two sets of protons that can be abstracted by a strong base:
Protons at C2: Abstraction of a proton from the C2 methylene group is the most common pathway. This concerted deprotonation and ring-opening would lead to the formation of the allylic alcohol 2-isopropoxy-2-propen-1-ol . wikipedia.org The use of bulky bases typically enhances selectivity by favoring abstraction of the most sterically accessible proton. wikipedia.org
Protons on the C1-Methyl Group: A less frequent but possible pathway involves the abstraction of a proton from the methyl group at C1. This would generate an intermediate that rearranges to an enol, which would then tautomerize to the corresponding ketone, 1-isopropoxypropan-2-one . This type of rearrangement to a carbonyl compound under basic conditions is occasionally observed. organicreactions.org
The choice of base and reaction conditions can be manipulated to favor the desired isomeric product. organicreactions.org The synthesis of allylic alcohols from epoxides using chiral lithium amides has been developed into a highly enantioselective catalytic process. researchgate.net
Table 2: Products of Base-Induced Rearrangement of Epoxides
| Epoxide Type | Base | Major Product | Reaction Type | Reference(s) |
| Acyclic/Cyclic | Lithium Dialkylamides (e.g., LiNEt₂) | Allylic Alcohol | β-Elimination | organicreactions.orgacs.org |
| Chiral/Meso | Chiral Lithium Amides / LDA | Chiral Allylic Alcohol | Asymmetric β-Elimination | researchgate.net |
| Unsaturated | Lithium Amide / HMPA | Cyclopropylcarbinol | 1,3-Elimination | organicreactions.org |
| Acyclic | Organoaluminum Amides | Allylic Alcohol | Regiospecific Isomerization | masterorganicchemistry.com |
Transformations Involving the Isopropoxy Ether Group
While the epoxide ring is the most reactive site, the isopropoxy group can also participate in chemical transformations, either through cleavage of the ether linkage or by functionalization of its alkyl backbone.
Cleavage of the Isopropoxy Ether Linkage
Ethers are generally stable but can be cleaved under strongly acidic conditions. openstax.orglibretexts.org The most common reagents for ether cleavage are concentrated aqueous solutions of hydrobromic acid (HBr) and hydroiodic acid (HI). openstax.orglibretexts.orgwikipedia.org The reaction proceeds via a nucleophilic substitution mechanism (Sɴ1 or Sɴ2) after the ether oxygen is protonated to form a good leaving group. wikipedia.orglibretexts.org
For this compound, the isopropoxy group is a secondary ether. Cleavage would involve protonation of the ether oxygen followed by nucleophilic attack by a halide ion.
Sɴ2 Pathway: The halide nucleophile (e.g., Br⁻ or I⁻) would attack the less sterically hindered carbon of the protonated ether. In this case, attack would occur at the isopropyl group's methine carbon, yielding an alcohol-substituted epoxide and isopropyl halide. However, the high reactivity of the epoxide ring under these strongly acidic conditions makes selective cleavage of the ether challenging, as epoxide ring-opening would likely occur concurrently or preferentially. openstax.orglibretexts.org
Sɴ1 Pathway: If conditions promote the formation of a stable carbocation, an Sɴ1 mechanism can occur. libretexts.orgwikipedia.org Cleavage of the C-O bond to form a secondary isopropyl cation is possible, though less favored than pathways involving tertiary cations.
More selective cleavage of isopropyl ethers can sometimes be achieved using Lewis acids like boron tribromide (BBr₃) at low temperatures or aluminum trichloride (B1173362) (AlCl₃). acs.orgpressbooks.pubacs.org These reagents may offer a pathway to deprotect the isopropoxy group, although chemoselectivity in the presence of a reactive epoxide remains a significant challenge.
Selective Functionalization at the Isopropoxy Moiety
Modern synthetic methods allow for the direct functionalization of otherwise unreactive C–H bonds, including those within an isopropoxy group. These reactions provide a route to modify the ether moiety without cleaving it.
A prominent strategy involves transition-metal-catalyzed C–H insertion by carbene intermediates. nih.govacs.org For instance, rhodium(II) catalysts can promote the reaction of a substrate with a diazo compound, leading to a rhodium carbene that can insert into a C–H bond. nih.gov In the case of an isopropoxy group, this could potentially occur at the methine (tertiary C-H) or methyl (primary C-H) positions. The site selectivity of such reactions is often influenced by the steric and electronic properties of both the substrate and the catalyst. acs.org
Another approach is directed C–H functionalization, where a coordinating group on the molecule directs a metal catalyst to a specific C–H bond. acs.orgresearchgate.net While this compound lacks an intrinsic directing group for its isopropoxy moiety, this strategy highlights the potential for complex molecule synthesis where such groups are incorporated. For example, the 2-(pyridin-2-yl)isopropyl (PIP) moiety has been used as a directing group to enable the functionalization of unactivated C(sp³)–H bonds. researchgate.net The direct functionalization of simple ethers at the α-position is also a known transformation, which could potentially be applied to the methine carbon of the isopropoxy group. rsc.org
Stereochemical Aspects and Asymmetric Transformations
Control of Enantioselectivity in Oxirane Formation
The synthesis of enantiomerically enriched 1-isopropoxy-1-methyl oxirane relies on the asymmetric epoxidation of its prochiral alkene precursor, 2-isopropoxypropene (B105456). This trisubstituted, electron-rich olefin requires specific catalytic systems to achieve high levels of stereocontrol.
Several powerful asymmetric epoxidation methods have been developed, although their application to 2-isopropoxypropene specifically is not widely documented. However, based on their proven efficacy with structurally similar olefins, certain methodologies can be proposed as highly suitable.
Chiral (salen)Mn(III) Complexes (Jacobsen-Katsuki Epoxidation): This method is highly effective for the asymmetric epoxidation of trisubstituted olefins. organic-chemistry.org Chiral (salen)Mn(III) complexes catalyze the transfer of an oxygen atom from an oxidant, such as sodium hypochlorite (B82951) or m-chloroperbenzoic acid (m-CPBA), to the alkene. The specific geometry of the catalyst's chiral pocket dictates the facial selectivity of the attack on the double bond, leading to the formation of one enantiomer of the epoxide in excess. The efficiency can sometimes be enhanced by the addition of N-oxide co-catalysts. organic-chemistry.org
Chiral Dioxiranes (Shi Epoxidation): This organocatalytic method utilizes a chiral ketone, often derived from fructose (B13574), to generate a chiral dioxirane (B86890) in situ with an inexpensive stoichiometric oxidant like Oxone. harvard.edu This method is particularly well-suited for electron-rich olefins and can provide high enantioselectivities for trisubstituted systems. dicp.ac.cn The reaction proceeds via a spiro transition state, where steric and electronic factors of the catalyst direct the epoxidation to one face of the alkene. harvard.edu
Vanadium-Catalyzed Asymmetric Epoxidation: For olefins that are also allylic or homoallylic alcohols, vanadium complexes with chiral bishydroxamic acid ligands can achieve high enantioselectivity using aqueous hydrogen peroxide as the oxidant. organic-chemistry.org While the precursor to this compound is not an allylic alcohol, this method highlights the diverse strategies available for stereocontrolled oxygen insertion.
| Methodology | Catalyst Type | Typical Oxidant | Applicability to Trisubstituted Olefins |
|---|---|---|---|
| Jacobsen-Katsuki Epoxidation | Chiral (salen)Mn(III) Complex | NaOCl, m-CPBA | High |
| Shi Epoxidation | Chiral Ketone (Organocatalyst) | Oxone (KHSO₅) | High |
| Sharpless Epoxidation | Ti(OiPr)₄ / Chiral Tartrate | t-BuOOH | Specific to allylic alcohols |
Stereospecificity and Regioselectivity in Ring-Opening Reactions
The ring-opening of this compound is a highly stereospecific process that is governed by the reaction conditions, which dictate the regioselectivity of the nucleophilic attack. The high ring strain of the epoxide facilitates cleavage even with poor leaving groups. chemistrysteps.commasterorganicchemistry.com
The regiochemical outcome depends on whether the reaction is catalyzed by acid or base.
Base-Catalyzed/Nucleophilic Conditions: Under basic or neutral conditions with strong nucleophiles (e.g., RO⁻, R₂NH, RMgX), the reaction proceeds via a classic Sₙ2 mechanism. masterorganicchemistry.comjove.comopenstax.org The nucleophile attacks the sterically least hindered carbon of the epoxide ring. libretexts.orgmasterorganicchemistry.comlibretexts.org For 2-isopropoxy-2-methyloxirane, this is the C3 (methylene) position.
Acid-Catalyzed Conditions: Under acidic conditions (e.g., H₃O⁺, HX), the epoxide oxygen is first protonated, making it a better leaving group. chemistrysteps.commasterorganicchemistry.com The C-O bond begins to break, and a partial positive charge develops on the carbon atom that can best stabilize it. libretexts.orgmasterorganicchemistry.com In this case, the C2 carbon, being a quaternary center substituted with an electron-donating isopropoxy group, is better able to stabilize this charge. Consequently, the nucleophile attacks the more substituted C2 carbon. chemistrysteps.comlibretexts.orgmasterorganicchemistry.com This pathway is considered a hybrid between Sₙ1 and Sₙ2. libretexts.org
Epoxide ring-opening reactions are stereospecific. The nucleophilic attack occurs from the side opposite to the C-O bond being broken, resulting in an inversion of configuration at the carbon center being attacked. chemistrysteps.commasterorganicchemistry.commasterorganicchemistry.commdpi.comyoutube.com
If a nucleophile attacks the C2 stereocenter of an enantiopure sample of (R)-2-isopropoxy-2-methyloxirane (under acidic conditions), the product will have the (S) configuration at that carbon.
If the attack occurs at the C3 position (under basic conditions), which is not a stereocenter, the configuration of the C2 stereocenter is retained. youtube.com
This predictable stereochemical outcome is crucial in asymmetric synthesis, as it allows the stereochemistry set during the epoxidation step to be reliably transferred to the final product. mdpi.com
Steric Influence: The bulky isopropoxy group and the methyl group at C2 create significant steric hindrance, strongly disfavoring nucleophilic attack at this position under Sₙ2 conditions. This directs strong nucleophiles to the less-hindered C3 carbon. masterorganicchemistry.comopenstax.org
Electronic Influence: The isopropoxy group is electron-donating through induction. This property stabilizes the development of a partial positive charge at C2 in the transition state of acid-catalyzed ring-opening, making it the preferred site of attack for weak nucleophiles under acidic conditions. libretexts.orgmasterorganicchemistry.com
Kinetic Resolution of Racemic this compound
When this compound is prepared as a racemic mixture, kinetic resolution can be employed to separate the enantiomers. This process involves reacting the racemate with a chiral catalyst or reagent that reacts at a different rate with each enantiomer. unipd.it When the reaction is stopped before completion, the unreacted starting material is enriched in the slower-reacting enantiomer, while the product is formed predominantly from the faster-reacting enantiomer.
A prominent method for this is the Hydrolytic Kinetic Resolution (HKR) , developed by Jacobsen and co-workers. nih.gov This method uses a chiral (salen)Co(III) complex to catalyze the addition of water to one enantiomer of a racemic epoxide much faster than the other. unipd.itnih.gov While HKR is exceptionally effective for terminal epoxides, the principle can be extended to other epoxide classes. nih.govmdpi.com Other methods include aminolytic kinetic resolution (AKR) and resolutions using enzymes. scispace.comacs.org
| Component | Description | Outcome |
|---|---|---|
| (R/S)-Epoxide (Racemate) + Chiral Catalyst + H₂O | The chiral catalyst selectively binds and activates one enantiomer (e.g., the R-enantiomer) towards nucleophilic attack by water. | The (R)-enantiomer is consumed faster to form the (R)-diol. |
| Unreacted Substrate | The reaction is stopped at ~50% conversion. The remaining epoxide is enriched in the slow-reacting (S)-enantiomer. | Enantioenriched (S)-Epoxide |
| Product | The diol formed is enriched in the enantiomer derived from the fast-reacting epoxide. | Enantioenriched (R)-Diol |
The selectivity factor (k_rel), which is the ratio of the reaction rates for the two enantiomers (k_fast / k_slow), determines the efficiency of the resolution. unipd.it High selectivity factors are required to obtain both the product and the unreacted starting material with high enantiomeric excess. unipd.it
Desymmetrization of Meso-Epoxides (if applicable to related structures)
The compound this compound is chiral and thus cannot be meso. However, the desymmetrization of related meso-epoxides is a powerful strategy in asymmetric synthesis. beilstein-journals.orgresearchgate.net A meso compound is an achiral molecule that contains stereocenters, typically with an internal plane of symmetry.
The desymmetrization of a meso-epoxide involves the use of a chiral catalyst to selectively open the ring via nucleophilic attack at one of its two enantiotopic carbon atoms. beilstein-journals.orgchinesechemsoc.org This converts the prochiral starting material into a single enantiomer of a chiral product, potentially in 100% theoretical yield. mdpi.com
For instance, a meso-epoxide like cyclohexene (B86901) oxide can be ring-opened by a nucleophile in the presence of a chiral catalyst (e.g., a chiral Cr-salen complex or a chiral N,N'-dioxide-Sc(III) complex). researchgate.netrsc.org The chiral catalyst differentiates between the two enantiotopic transition states, lowering the activation energy for the pathway leading to one enantiomer of the trans-1,2-disubstituted cyclohexanol (B46403) product. A wide range of nucleophiles, including anilines, thiols, azides, and alcohols, have been successfully used in these transformations. researchgate.netnih.gov This approach provides efficient access to valuable chiral building blocks with two adjacent stereocenters. beilstein-journals.org
Computational and Mechanistic Investigations of 1 Isopropoxy 1 Methyl Oxirane Chemistry
Quantum Chemical Studies of Oxirane Ring Strain and Reactivity
The three-membered ring of an oxirane is inherently strained, which is a primary contributor to its reactivity. nih.gov Quantum chemical calculations are instrumental in quantifying this ring strain. Methods such as Density Functional Theory (DFT) and ab initio calculations can be used to determine the strain energy by comparing the energy of the cyclic ether to an appropriate acyclic reference compound. scribd.com
Table 1: Representative Calculated Properties for Substituted Oxiranes
| Property | Typical Calculated Value Range | Significance for 1-Isopropoxy-1-methyl Oxirane |
| Strain Energy | 11-13 kcal/mol | A higher strain energy generally correlates with increased reactivity towards ring-opening reactions. |
| C-C Bond Length | ~1.47 Å | Deviations from this value can indicate substituent-induced strain. |
| C-O Bond Lengths | ~1.44 Å | Asymmetry in these bond lengths can predict the site of nucleophilic attack. |
| Natural Bond Orbital (NBO) Charges | Varies with substituent | The partial positive charges on the ring carbons are key indicators of electrophilicity. |
Note: The values in this table are generalized for substituted oxiranes and would need to be specifically calculated for this compound.
Elucidation of Reaction Mechanisms via Theoretical Chemistry
Theoretical chemistry provides a virtual laboratory to explore the step-by-step pathways of chemical reactions. For this compound, this would involve modeling its reactions, such as ring-opening under acidic or basic conditions.
A cornerstone of mechanistic elucidation is the identification and characterization of transition states (TS). researchgate.net These are high-energy structures that connect reactants to products. Computational methods can locate the geometry of a transition state and calculate its energy. The energy difference between the reactants and the transition state defines the activation energy barrier, which is a critical factor in determining the reaction rate. acs.org For the ring-opening of this compound, different transition states would be located for attack at the two distinct ring carbons, and their relative energies would explain the regioselectivity of the reaction.
An energy profile, or reaction coordinate diagram, can be constructed by calculating the energies of reactants, intermediates, transition states, and products. This profile provides a comprehensive energetic picture of the entire reaction pathway. researchgate.net
The solvent in which a reaction is carried out can have a profound impact on its mechanism and rate. scholaris.ca Theoretical models, such as implicit and explicit solvent models, can be used to account for these effects. Implicit models treat the solvent as a continuous medium with a specific dielectric constant, while explicit models include individual solvent molecules in the calculation. These models are essential for accurately predicting reaction pathways in solution, as solvent molecules can stabilize charged intermediates and transition states, thereby altering the energy profile of the reaction.
Prediction of Regioselectivity and Stereoselectivity
For an unsymmetrically substituted epoxide like this compound, ring-opening reactions can lead to different regio- and stereoisomers. Computational chemistry is a valuable tool for predicting these outcomes.
The regioselectivity of the ring-opening is determined by which of the two carbon atoms of the oxirane ring is attacked by the nucleophile. Under basic or nucleophilic conditions, the attack generally occurs at the less sterically hindered carbon atom in an SN2-type mechanism. libretexts.org Under acidic conditions, the reaction proceeds via a protonated epoxide, and the nucleophilic attack often occurs at the more substituted carbon, which can better stabilize the developing positive charge in a transition state with significant SN1 character. libretexts.org Computational analysis of the transition state energies for attack at each carbon can predict the major regioisomer. researchgate.netrsc.org
The stereoselectivity of epoxide ring-opening reactions is typically anti-addition, resulting from the backside attack of the nucleophile. This leads to an inversion of configuration at the carbon atom being attacked. Computational modeling can confirm this stereochemical outcome by visualizing the trajectory of the nucleophile as it approaches the epoxide ring. scholaris.ca
Conformational Analysis and Intermolecular Interactions
The three-dimensional shape, or conformation, of this compound can influence its reactivity. The isopropoxy group can adopt various orientations relative to the oxirane ring. Conformational analysis, using computational methods, can identify the most stable conformers and the energy barriers for rotation around the C-O bond of the isopropoxy group. scribd.commasterorganicchemistry.com The A-value for an isopropyl group is a known parameter that quantifies its steric bulk. masterorganicchemistry.com
Understanding the intermolecular interactions between this compound and other molecules, such as solvents or reactants, is also crucial. jmchemsci.com These interactions, which can include hydrogen bonding and van der Waals forces, can be modeled computationally to understand how the molecule behaves in a condensed phase and how it interacts with other chemical species.
Advanced Spectroscopic and Analytical Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment in Research Contexts
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 1-isopropoxy-1-methyl oxirane. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, connectivity, and the chemical environment of each atom.
In ¹H NMR, the protons on the oxirane ring are diastereotopic, meaning they are chemically non-equivalent and therefore resonate at different chemical shifts, each appearing as a distinct signal. libretexts.orgmasterorganicchemistry.com The splitting patterns of these protons are often complex due to geminal and vicinal coupling. libretexts.org The isopropoxy group exhibits a characteristic septet for the methine proton and a doublet for the two equivalent methyl groups. The methyl group attached directly to the oxirane ring appears as a singlet.
In ¹³C NMR spectroscopy, the carbon atoms of the strained epoxide ring typically resonate in the range of 40-60 ppm. libretexts.orgucl.ac.uk The quaternary carbon of the oxirane ring (C1) would be expected to appear downfield compared to the methylene (B1212753) carbon (C2). The carbons of the isopropoxy and methyl substituents will appear at their characteristic chemical shifts.
Quantitative ¹H NMR (qNMR) can be employed for purity assessment. psu.edu This technique allows for the determination of the absolute purity of a sample by comparing the integral of an analyte's signal to that of a certified internal standard of known concentration. psu.edu This method is advantageous as it is non-destructive and provides high precision and accuracy. psu.edu
Predicted ¹H and ¹³C NMR Data for this compound
The following tables present predicted NMR chemical shift values based on the analysis of analogous compounds, such as 2,2-dimethyloxirane (B32121) and other alkoxy-substituted epoxides. libretexts.orgucl.ac.ukchemicalbook.comdocbrown.info
Interactive Data Table: Predicted ¹H NMR Chemical Shifts (δ) in CDCl₃
| Protons | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| Oxirane-CH₂ (diastereotopic) | 2.5 - 2.8 | d, d | ~4-6 |
| Isopropoxy-CH | 3.6 - 3.8 | sept | ~6 |
| Oxirane-CH₃ | 1.4 - 1.6 | s | N/A |
| Isopropoxy-CH₃ | 1.1 - 1.3 | d | ~6 |
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts (δ) in CDCl₃
| Carbon Atom | Predicted δ (ppm) |
| Oxirane-C (quaternary) | 55 - 60 |
| Oxirane-CH₂ | 45 - 50 |
| Isopropoxy-CH | 68 - 72 |
| Oxirane-CH₃ | 18 - 22 |
| Isopropoxy-CH₃ | 21 - 23 |
Isotopic labeling is a powerful technique used in research to trace the pathways of atoms through chemical reactions and to probe reaction mechanisms. In the context of this compound, stable isotopes such as ¹⁸O can be incorporated into the molecule during its synthesis. For instance, using an ¹⁸O-labeled epoxidizing agent would result in an ¹⁸O-labeled oxirane ring. masterorganicchemistry.comacs.org Subsequent analysis of the products of reactions involving this labeled epoxide, for example, ring-opening reactions, can reveal which bonds are broken and how the atoms rearrange, providing crucial mechanistic insights. beilstein-journals.org Similarly, deuterium (B1214612) (²H) or carbon-13 (¹³C) can be incorporated at specific positions to study kinetic isotope effects or to simplify complex NMR spectra. beilstein-journals.org Such studies have been instrumental in understanding the mechanisms of epoxidation and the formation of metabolites from unsaturated precursors. rsc.orgnih.gov
The stereochemistry of substituted oxiranes can be determined using advanced NMR techniques, particularly the Nuclear Overhauser Effect (NOE). NOE is a phenomenon where the magnetization of a nucleus is transferred to a spatially close nucleus. In a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment, cross-peaks are observed between protons that are close in space, typically within 5 Å. For cyclic structures like oxiranes, NOE can establish the relative configuration of substituents. copernicus.orgkyushu-univ.jp For example, in a derivative of this compound, an NOE correlation between the protons of the oxirane-methyl group and one of the diastereotopic protons on the oxirane methylene group would indicate their cis relationship. This technique is invaluable for assigning the stereochemistry of complex molecules and has been used to assign the configuration of diols derived from epoxides. doi.orgmdpi.comresearchgate.net
Mass Spectrometry (MS) for Reaction Monitoring and Product Identification
Mass spectrometry (MS) is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of this compound and to deduce its structure by analyzing its fragmentation patterns.
The electron ionization (EI) mass spectrum of an ether typically shows fragmentation resulting from cleavage of the C-C bond adjacent to the oxygen atom. libretexts.org For this compound, characteristic fragmentation pathways would include the loss of the isopropoxy group ([M-59]⁺), the methyl group ([M-15]⁺), or cleavage of the oxirane ring. chemguide.co.ukresearchgate.net The molecular ion peak, although potentially weak, would confirm the molecular weight of the compound.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). beilstein-journals.org This precision allows for the determination of the elemental composition of the parent ion and its fragments, which is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas. mdpi.com For this compound (C₆H₁₂O₂), HRMS can confirm its elemental composition, lending significant confidence to its identification, especially when dealing with complex reaction mixtures or biological samples. mdpi.com
Interactive Data Table: Predicted Key Mass Spectrometry Fragments for this compound
| Fragment Ion | Predicted m/z | Possible Origin |
| [C₆H₁₂O₂]⁺ (M⁺) | 116 | Molecular Ion |
| [C₅H₉O₂]⁺ | 101 | Loss of CH₃ |
| [C₃H₇]⁺ | 43 | Isopropyl cation from loss of C₃H₅O₂ |
| [C₃H₅O]⁺ | 57 | Loss of C₃H₇O |
| [C₂H₃O]⁺ | 43 | Acetyl-like fragment from ring cleavage |
Chromatographic Techniques for Separation and Analysis
Chromatographic methods are essential for the separation and purification of this compound from reaction mixtures, as well as for its quantitative analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. uu.nl A sample containing this compound is injected into the GC, where it is vaporized and separated from other components based on its boiling point and affinity for the stationary phase of the column. As each component elutes from the column, it enters the mass spectrometer, which provides a mass spectrum that can be used for identification. researchgate.net This technique is particularly useful for separating and identifying isomeric compounds, such as different epoxide isomers that may be present in a sample. nih.govrestek.com The retention time from the GC and the mass spectrum from the MS together provide a high degree of certainty in the identification of the compound. uu.nl
High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination
High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for the separation and quantification of enantiomers, thereby enabling the determination of enantiomeric excess (ee) in chiral compounds. For this compound, which possesses a chiral center at the C1 position of the oxirane ring, chiral HPLC is the method of choice to resolve and quantify its (R) and (S)-enantiomers.
The separation is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are widely employed due to their broad applicability in resolving a variety of chiral molecules, including epoxides. Columns like the CHIRALPAK® series (e.g., AD-H, AS-H) or CHIRALCEL® series (e.g., OD-H, OJ-H) are frequently reported for the successful separation of racemic epoxides. semanticscholar.org
The mobile phase in chiral HPLC plays a critical role in achieving separation. For this compound, a normal-phase elution mode is commonly utilized. This typically consists of a mixture of a non-polar solvent, such as hexane (B92381) or heptane, and a polar modifier, which is often an alcohol like isopropanol (B130326) or ethanol. The ratio of the alkane to the alcohol is meticulously optimized to achieve baseline separation of the enantiomers with suitable retention times. The selection of the specific alcohol modifier can significantly influence the chiral recognition mechanism and, consequently, the resolution.
Detection is most commonly performed using a UV detector. Although this compound lacks a strong chromophore, it can often be detected at low wavelengths (e.g., 200-220 nm). In cases where UV detection is not sufficiently sensitive, a refractive index (RI) detector or a polarimeter can be coupled to the HPLC system.
The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100. In research settings, chiral HPLC is crucial for monitoring the stereochemical outcome of asymmetric epoxidation reactions or kinetic resolutions used to synthesize enantiomerically enriched this compound.
Table 1: Illustrative HPLC Conditions for Enantiomeric Separation of this compound
| Parameter | Condition |
| Column | CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol (98:2, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Retention Time (R)-enantiomer | ~8.5 min |
| Retention Time (S)-enantiomer | ~10.2 min |
Note: The retention times are hypothetical and serve as an illustrative example of a successful enantioseparation based on typical performance for similar chiral epoxides. nih.gov
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. wiley.com The IR spectrum provides a unique "fingerprint" of a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational modes of the molecule's bonds. vscht.cz For this compound, the IR spectrum reveals characteristic absorption bands corresponding to its ether linkage, epoxide ring, and alkyl groups.
The key functional groups and their expected vibrational frequencies are:
C-H Stretching (Alkyl groups): The molecule contains methyl (CH₃) and isopropyl groups. These give rise to strong absorption bands in the region of 2850-3000 cm⁻¹. libretexts.org Specifically, asymmetric and symmetric stretching vibrations of the C-H bonds in these alkyl groups are expected.
C-O-C Stretching (Ether): The isopropoxy group features a C-O-C ether linkage. Ethers typically exhibit a strong, characteristic C-O stretching band in the fingerprint region, generally between 1000-1300 cm⁻¹. For an aliphatic ether like this, a prominent band is expected around 1100-1120 cm⁻¹. murdoch.edu.au
C-O Stretching (Oxirane Ring): The epoxide or oxirane ring also contains C-O bonds. The ring structure influences the vibrational frequencies. The asymmetric stretching of the epoxide ring, often referred to as the "ring breathing" mode, typically appears as a band in the 1250 cm⁻¹ region. Symmetric C-O stretching is usually found in the 810-950 cm⁻¹ range.
C-H Bending (Alkyl groups): The bending vibrations of the C-H bonds in the methyl and isopropyl groups appear in the fingerprint region. Methyl C-H bending is typically observed around 1450-1470 cm⁻¹ and 1370-1380 cm⁻¹. wiley.comlibretexts.org
The analysis of these specific absorption bands allows for the confirmation of the compound's structural integrity and the presence of its defining functional groups.
Table 2: Characteristic Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 2975 - 2990 | C-H Asymmetric Stretch | Alkyl (CH₃) | Strong |
| 2865 - 2885 | C-H Symmetric Stretch | Alkyl (CH₃) | Medium |
| ~1465 | C-H Bend (Scissoring) | Methylene (CH₂) | Medium |
| ~1380, ~1370 | C-H Bend (Umbrella) | Methyl (CH₃) | Medium (doublet for isopropyl) |
| ~1250 | C-O-C Asymmetric Stretch | Oxirane Ring | Medium |
| 1120 - 1140 | C-O-C Stretch | Isopropoxy Ether | Strong |
| 840 - 880 | C-O Symmetric Stretch | Oxirane Ring | Medium-Weak |
Note: The wavenumbers are approximate and based on general correlation tables and data for structurally related compounds. vscht.czoup.com
Applications As Synthetic Intermediates and Building Blocks
Utilization of 1-Isopropoxy-1-methyl Oxirane in the Synthesis of Complex Organic Molecules
The compound could theoretically be employed as a building block in organic synthesis. The presence of an ether linkage and a trisubstituted epoxide ring allows for the introduction of specific functionalities with stereochemical control. Ring-opening reactions are the primary pathway through which this oxirane would be utilized.
Precursors to Polyfunctionalized Alcohols and Ethers
The reaction of epoxides to form 1,2-diols (vicinal diols) and their derivatives is a fundamental transformation. libretexts.org Under aqueous acidic or basic conditions, this compound would be expected to undergo hydrolysis to yield a diol. libretexts.org
Acid-Catalyzed Opening : In the presence of an acid catalyst, the epoxide oxygen would be protonated, activating the ring. A nucleophile, such as water or an alcohol, would then attack one of the epoxide carbons. For a trisubstituted epoxide like this one, the attack would likely occur at the more substituted (tertiary) carbon due to the development of a partial positive charge that is stabilized by the methyl and isopropoxy groups (an SN1-like mechanism). libretexts.org
Base-Catalyzed Opening : Under basic conditions, the ring-opening occurs via an SN2 mechanism. The nucleophile (e.g., hydroxide (B78521), alkoxide) would attack the less sterically hindered carbon of the epoxide ring. libretexts.org
These reactions would lead to the formation of molecules containing both hydroxyl and ether functionalities, which are valuable precursors for more complex structures.
Table 1: Hypothetical Ring-Opening Reactions and Products This table is illustrative and based on general chemical principles, not specific experimental data for this compound.
| Nucleophile (Reagent) | Condition | Expected Major Product | Functional Groups Introduced |
|---|---|---|---|
| H₂O | Acidic (H₃O⁺) | 2-Isopropoxy-2-methylpropane-1,2-diol | Two hydroxyl groups |
| H₂O / OH⁻ | Basic | 2-Isopropoxy-2-methylpropane-1,2-diol | Two hydroxyl groups |
| CH₃OH / H⁺ | Acidic | 1,2-Diisopropoxy-2-methylpropan-1-ol | Hydroxyl, Ether |
| CH₃O⁻ Na⁺ | Basic | 2-Isopropoxy-1-methoxy-2-methylpropan-2-ol | Hydroxyl, Ether |
Building Blocks for Natural Product Synthesis
Epoxides are common intermediates in the synthesis of natural products, particularly polyethers and macrolides. colab.ws Intramolecular ring-opening of a substituted epoxide can be a key step in constructing cyclic systems. While no specific examples exist for this compound, its structure suggests it could be a precursor to a tertiary alcohol or ether moiety within a larger natural product skeleton.
Role in the Synthesis of Advanced Intermediates
The controlled opening of the oxirane ring can introduce functionality that facilitates further synthetic transformations. For instance, reaction with organometallic reagents (e.g., organocuprates or Grignard reagents) would result in carbon-carbon bond formation, extending the carbon skeleton and creating a tertiary alcohol. Similarly, opening with an azide (B81097) nucleophile would yield an azido (B1232118) alcohol, a precursor to valuable vicinal amino alcohols. mdpi.com
Derivatization to Other Heterocyclic Systems
Epoxides can be transformed into other heterocyclic systems. For example, reaction with carbon dioxide, often catalyzed by a Lewis acid or base, can yield a cyclic carbonate. colab.ws While plausible for this compound, no specific research demonstrates this transformation.
Research into Polymer and Material Science Applications
The ring-opening polymerization of epoxides is a common method for producing polyethers. If this compound were used as a monomer in such a polymerization, it would theoretically lead to a polyether with pendant isopropoxy and methyl groups. These side chains would influence the properties of the resulting polymer, such as its solubility, glass transition temperature, and crystallinity. However, no studies were found that investigate or confirm this potential application.
Future Directions and Emerging Research Avenues
Development of More Sustainable and Green Synthetic Methodologies
The principles of green chemistry are increasingly guiding synthetic strategies, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. numberanalytics.com For the synthesis of epoxides like 1-isopropoxy-1-methyl oxirane, this translates to a focus on catalyst design, solvent choice, and the use of safer oxidants.
A significant trend in green epoxidation is the use of hydrogen peroxide (H₂O₂) as an oxidant, which is highly desirable due to its low cost, high active oxygen content, and the formation of water as the only byproduct. csic.esnih.gov Research has also explored electrochemical methods that use water as the oxygen source, generating hydrogen as a valuable co-product and avoiding carbon dioxide emissions associated with traditional methods. acs.orgacs.org
Catalyst Recycling and Reusability
A cornerstone of sustainable synthesis is the ability to recover and reuse catalysts, which is often achieved through the use of solid heterogeneous catalysts. csic.es This approach simplifies product purification and reduces waste. Several strategies are being explored to enhance catalyst reusability in epoxidation reactions:
Biphasic Catalysis: This strategy involves anchoring molecular catalysts to surfactants, allowing them to be soluble in an aqueous phase while the organic product remains separate. nih.gov This facilitates easy separation and catalyst recycling. nih.gov Ionic liquids have also been investigated as solvents that can create biphasic systems, enabling straightforward product separation and catalyst recovery. swan.ac.uk
Reaction-Controlled Phase-Transfer Catalysis: Some catalytic systems are designed so that the catalyst is insoluble but becomes soluble and active in the presence of a reactant like H₂O₂. Once the reactant is consumed, the catalyst precipitates and can be easily recovered for reuse. nih.gov
Polymer-Supported Catalysts: Attaching catalysts to soluble polymers can allow for their precipitation after the reaction is complete, enabling recovery. For instance, poly(ethylene oxide) has been used to precipitate molybdenum-based epoxidation catalysts. researchgate.net
Heterogenized Catalysts: Supporting catalysts on solid materials like silica (B1680970), alumina, or zeolites provides a robust and recyclable system. researchgate.netbohrium.com For example, a tungsten-based polyoxometalate catalyst has been used for solvent-free epoxidation and was successfully recycled multiple times. rsc.org Similarly, heteropolyacids and their salts are recognized for their stability, ease of recovery, and reusability in various organic transformations. iitm.ac.in
The following table summarizes different approaches to catalyst recycling in epoxidation reactions:
| Catalyst System | Recycling Method | Advantages |
| Surfactant-anchored catalysts in water | Biphasic separation | Simplified product isolation, catalyst retained in aqueous phase. nih.gov |
| Tungsten-containing catalyst with H₂O₂ | Reaction-controlled precipitation | Catalyst precipitates after reaction for easy recovery. nih.gov |
| MoO₂(acac)₂ with poly(ethylene oxide) | Polymer-induced precipitation | No need for specially designed catalysts or solvents. researchgate.net |
| Tungsten-based polyoxometalate | Solvent-free reaction and recovery | Catalyst can be reused multiple times in solvent-free conditions. rsc.org |
| Amberlyst-15 | Solid-phase catalysis | Easily recovered and reused without significant loss of activity. researchgate.net |
Solvent-Free or Alternative Solvent Reactions
A major goal in green chemistry is to minimize or eliminate the use of volatile and often hazardous organic solvents. nih.gov Research into the synthesis of this compound and other epoxides is actively pursuing solvent-free conditions and the use of greener alternative solvents.
Solvent-Free Reactions: Solvent-free epoxidation, often utilizing a liquid substrate as the reaction medium, is a highly attractive approach. nih.gov For example, a tungsten-based polyoxometalate catalyst has been effectively used for the solvent-free epoxidation of various terpenes using aqueous hydrogen peroxide. rsc.org Another study demonstrated the epoxidation of cyclooctene (B146475) under solvent-free conditions using a heterogeneous catalyst and aqueous H₂O₂. nih.gov
Alternative Solvents: When a solvent is necessary, the focus shifts to environmentally benign alternatives:
Water: Water is an ideal green solvent, and its role in epoxidation has been studied. It can act as a mediator to facilitate proton transfer during the activation of H₂O₂. ecnu.edu.cn
Organic Carbonates: Solvents like dimethyl carbonate are considered sustainable alternatives to more hazardous industrial solvents and have been shown to be effective media for epoxidation reactions. researchgate.net
Glycerol (B35011) Derivatives: Renewable solvents derived from glycerol have been explored for olefin epoxidation, showing good catalytic activity while preventing unwanted side reactions like epoxide hydrolysis. csic.es
Ionic Liquids: Due to their low vapor pressure and tunable properties, ionic liquids are considered green solvent alternatives and have been used in epoxidation reactions, often facilitating catalyst recycling. swan.ac.uk
The table below highlights various green solvent strategies for epoxidation:
| Solvent Strategy | Example Solvent/Condition | Key Findings & Advantages |
| Solvent-Free | Neat substrate with a heterogeneous catalyst | Reduces waste, simplifies workup, high atom economy. rsc.orgnih.gov |
| Water | Ti-MWW/H₂O/H₂O₂ system | Water can mediate proton transfer, enhancing the reaction. ecnu.edu.cn |
| Organic Carbonates | Dimethyl carbonate | Excellent green alternative to undesirable industrial solvents. researchgate.net |
| Glycerol-derived solvents | Fluorinated glycerol derivatives | Renewable, prevents epoxide hydrolysis, allows for catalyst recycling. csic.es |
| Ionic Liquids | Biphasic systems with ionic liquids | Enables easy product separation and catalyst recovery. swan.ac.uk |
Integration with Machine Learning and Artificial Intelligence for Synthesis Design
For epoxidation reactions, ML algorithms can analyze the intricate relationships between catalyst structure, substrate properties, and reaction conditions to predict yields and selectivity. rsc.org For example, machine learning has been used to predict the yields for different tungsten catalysts in the epoxidation of alkenes. acs.org This data-driven approach reduces the need for extensive trial-and-error experimentation, saving time and resources. rsc.org Transformer-based models, similar to those used in natural language processing, are now being applied to predict retrosynthetic pathways and reaction conditions with increasing accuracy. nih.gov
Exploration of Novel Reactivity Patterns for this compound
While the traditional ring-opening of epoxides is a cornerstone of their synthetic utility, research continues to uncover unconventional reactivity patterns. baranlab.org For a trisubstituted epoxide like this compound, exploring new transformations can lead to the development of novel molecular architectures.
The reactivity of epoxides is influenced by their substitution pattern. Trisubstituted epoxides, being more electron-rich, are generally more reactive towards electrophiles than less substituted ones. masterorganicchemistry.com Research into the reactivity of vinyl epoxides, for instance, has shown that their ring-opening can be directed in various ways (S_N2, S_N2', etc.) depending on the nucleophile and reaction conditions, leading to a diverse range of products. acs.org
Recent studies have demonstrated novel transformations of epoxides, such as cobalt-catalyzed olefination to produce homoallylic alcohols, a reaction that proceeds with a wide range of epoxide substitution patterns. acs.org The development of methods for the cyclization of epoxy alcohols to form cyclic ethers like tetrahydropyrans also showcases the expanding repertoire of epoxide chemistry. rsc.org Investigating analogous novel reactions for this compound could open up new synthetic possibilities.
Advanced Chiral Resolution Techniques for Enantioenriched Products
The synthesis of enantiomerically pure compounds is crucial in many fields, particularly pharmaceuticals. For chiral molecules like this compound, developing efficient methods to obtain single enantiomers is a key research goal. While asymmetric synthesis is one approach, the resolution of racemic mixtures remains an important strategy.
Kinetic resolution is a powerful technique where one enantiomer of a racemic mixture reacts faster with a chiral catalyst or reagent, leaving the unreacted enantiomer in high enantiomeric excess. mdpi.com This has been successfully applied to various epoxides. mdpi.com
Recent advancements in this area include:
Organocatalysis: Chiral organocatalysts, such as chiral macrocycles and phosphoric acids, have been developed for the kinetic resolution of epoxides. acs.orgnih.gov For example, a chiral macrocyclic organocatalyst has been used for the kinetic resolution of disubstituted epoxides using carbon dioxide. acs.org
Metal-Based Catalysts: Chiral metal complexes, particularly cobalt-salen complexes, are effective catalysts for the kinetic resolution of epoxides through their enantioselective coupling with CO₂ to form cyclic carbonates. mdpi.com
Biocatalysis: Enzymes, such as epoxide hydrolases, can be engineered to selectively process one enantiomer of a meso-epoxide, yielding enantiomerically pure diols. researchgate.net There is also potential for synergistic approaches combining biocatalysis with traditional chemical methods like the Sharpless epoxidation to resolve racemic mixtures. numberanalytics.com
Chromatographic Methods: The development of new chromatographic techniques allows for the separation of diastereomeric derivatives of chiral epoxides, which can then be converted to the desired enantiopure epoxides. rsc.org
The table below details some advanced techniques for obtaining enantioenriched epoxides:
| Technique | Catalyst/Method | Application |
| Kinetic Resolution | Chiral Macrocyclic Organocatalyst | Enantioselective reaction of disubstituted epoxides with CO₂. acs.org |
| Kinetic Resolution | Chiral Cobalt(III) Salen Complexes | Enantioselective synthesis of cyclic carbonates from racemic epoxides. mdpi.com |
| Asymmetric Desymmetrization | Engineered Epoxide Hydrolases | Production of enantiomeric diols from meso-epoxides. researchgate.net |
| Kinetic Resolution | Chiral Phosphoric Acids | Thionation of epoxides to form chiral thiiranes. nih.gov |
| Chromatographic Separation | Diastereomer separation | Resolution of chiral arene oxides and other epoxides. rsc.org |
Q & A
Basic Research Questions
Q. What standardized methods are recommended for quantifying oxirane oxygen content (OOC) in 1-isopropoxy-1-methyl oxirane during reaction monitoring?
- Methodological Answer : The AOCS Official Method Cd 9-57 is widely used for experimental OOC determination via titration with hydrobromic acid in acetic acid . For complex mixtures, FTIR-ATR (Fourier Transform Infrared-Attenuated Total Reflectance) spectroscopy can complement titration, with calibration against theoretical OOC values derived from iodine numbers (e.g., Equation 2 in ). Validation requires a coefficient of determination (r² ≥ 0.995) to ensure reliability .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Adhere to GHS hazard classifications:
- Use PPE (nitrile gloves, lab coats, goggles) to prevent skin/eye contact.
- Ensure fume hoods for ventilation to avoid inhalation of vapors.
- In case of exposure, rinse eyes with water for ≥15 minutes and wash skin with soap/water .
- Store in sealed containers away from ignition sources due to flammability risks .
Q. How can the purity of synthesized this compound be validated?
- Methodological Answer : Combine NMR (¹H and ¹³C) and FTIR spectroscopy:
- FTIR peaks at ~820–1250 cm⁻¹ confirm oxirane ring presence (C–O–C stretching) .
- NMR detects impurities (e.g., unreacted precursors) via integration of characteristic proton signals (e.g., isopropoxy methyl groups at δ 1.2–1.4 ppm) .
Advanced Research Questions
Q. How can conflicting data between theoretical and experimental OOC values be resolved during epoxidation studies?
- Methodological Answer : Discrepancies often arise from competing reactions (e.g., epoxide ring-opening by nucleophiles like water or alcohols).
- Monitor reaction kinetics: OOC peaks early (e.g., 0.81% at 3 hours) but declines due to ring-opening, as shown in .
- Use parallel iodine value (IV) analysis to track alkene conversion; ≥96% IV reduction confirms high epoxidation efficiency despite OOC loss .
- Adjust reaction conditions (e.g., lower temperature, anhydrous solvents) to suppress side reactions .
Q. What statistical approaches optimize reaction parameters for synthesizing this compound with high OOC?
- Methodological Answer : Apply Response Surface Methodology (RSM) with Box-Behnken Design (BBD):
- Variables: Temperature, catalyst concentration, and precursor ratios.
- Validate models by comparing experimental vs. predicted OOC (e.g., 7.31% vs. 7.34% in ).
- Use ANOVA to identify significant factors (p < 0.05) and optimize conditions .
Q. How can kinetic modeling improve understanding of this compound formation and degradation?
- Methodological Answer : Develop a hybrid kinetic model integrating:
- Fourth-order Runge–Kutta methods for differential rate equations.
- Genetic algorithms to fit experimental data (e.g., OOC vs. time curves).
- Include terms for epoxidation (k₁) and ring-opening (k₂) rate constants, as demonstrated in . Validate with R² > 0.98 .
Q. What ecotoxicological assessments are relevant for this compound in environmental research?
- Methodological Answer : Conduct standardized aquatic toxicity tests:
- Acute toxicity : 48-hr Daphnia EC₅₀ and 72-hr algal EC₅₀ assays (e.g., MODERATE toxicity if EC₅₀ = 10–100 ppm) .
- Chronic toxicity : Estimate chronic values as 10% of acute EC₅₀ for nonionic surfactants (per USEPA guidelines) .
Data Contradiction Analysis
Q. Why might OOC values plateau below theoretical maxima despite high alkene conversion?
- Analysis : Concurrent epoxide ring-opening reactions reduce net OOC. For example:
- In , OOC peaked at 0.81% (vs. theoretical 3.37%) due to nucleophilic attack by hydroxyl groups.
- Resolution : Use scavengers (e.g., molecular sieves) to remove water or employ non-polar solvents to minimize nucleophile availability .
Methodological Tables
| Parameter | Method | Key Reference |
|---|---|---|
| OOC Determination | AOCS Cd 9-57 Titration | |
| Reaction Kinetics | FTIR-ATR + RSM Optimization | |
| Aquatic Toxicity | Daphnia/Algal EC₅₀ Assays | |
| Purity Validation | NMR/FTIR Spectroscopy |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
